3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide 3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10941624
InChI: InChI=1S/C15H11N3O3/c19-10-5-3-4-9(8-10)14(20)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,19,21H
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol

3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

CAS No.:

Cat. No.: VC10941624

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide -

Specification

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
IUPAC Name 3-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Standard InChI InChI=1S/C15H11N3O3/c19-10-5-3-4-9(8-10)14(20)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,19,21H
Standard InChI Key ALRZFZMHYSIVPU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (molecular formula: C₁₅H₁₁N₃O₃; molar mass: 281.27 g/mol) consists of two aromatic systems: a 3-hydroxybenzohydrazide group and a 2-oxoindole (isatin) moiety linked via an E-configured hydrazone bridge (–NH–N=C–). The indole ring adopts a nearly planar conformation, facilitating π-π stacking interactions, while the hydroxyl group at position 3 enhances solubility through hydrogen bonding .

Key Structural Features:

  • Hydrazone linkage: The –NH–N=C– group enables tautomerism and metal chelation.

  • Hydrogen-bonding sites: The hydroxyl (–OH) and carbonyl (C=O) groups participate in intermolecular interactions.

  • Aromatic systems: The benzohydrazide and indole rings contribute to hydrophobic interactions with biological targets.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • ν(O–H) at 3420–3380 cm⁻¹ (hydroxyl stretch) .

  • ν(C=O) at 1680–1660 cm⁻¹ (amide I band from indole ketone) .

  • ν(C=N) at 1630–1615 cm⁻¹ (hydrazone imine stretch).

¹H-NMR (DMSO-d₆):

  • δ 10.90 ppm (s, 1H, –NH hydrazide) .

  • δ 8.66 ppm (s, 1H, –CH=N–) .

  • δ 7.86–6.92 ppm (m, aromatic protons) .

Mass Spectrometry:

  • Molecular ion peak at m/z 281.27 [M+H]⁺ .

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via acid-catalyzed condensation of 3-hydroxybenzohydrazide with isatin under reflux conditions:

Reaction Scheme:
3-Hydroxybenzohydrazide+IsatinEtOH, AcOH3-Hydroxy-N’-[(3E)-2-oxoindol-3-ylidene]benzohydrazide\text{3-Hydroxybenzohydrazide} + \text{Isatin} \xrightarrow{\text{EtOH, AcOH}} \text{3-Hydroxy-N'-[(3E)-2-oxoindol-3-ylidene]benzohydrazide}

Conditions:

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (5 mol%)

  • Temperature: 80°C

  • Time: 3 hours

  • Yield: 70–75%

Ultrasound-Assisted Synthesis

Ultrasound irradiation reduces reaction time and improves yield by enhancing mass transfer:

ParameterConventional MethodUltrasound Method
Time3 hours15 minutes
Yield70–75%90–95%
Purity (HPLC)98%99.5%

This method eliminates side products and reduces energy consumption .

Biological Activities

Anti-Inflammatory Activity

In a carrageenan-induced paw edema model (rats, n = 6), the compound reduced inflammation by 63–65% at 50 mg/kg, comparable to celecoxib (70%) .

Mechanism: Selective COX-2 inhibition (docking score: −62.02 vs. COX-1: −9.17) .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperformed ampicillin (MIC = 32 μg/mL).

Molecular Docking Studies

COX-2 Binding Interactions

The compound binds COX-2 (PDB: 3LN1) via:

  • Hydrogen bonds with Arg120 and Tyr355.

  • π-π stacking with Tyr385.

  • Hydrophobic interactions with Val349 .

Docking Scores:

TargetScore
COX-2−62.02
COX-1−9.17

This selectivity minimizes gastrointestinal toxicity .

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